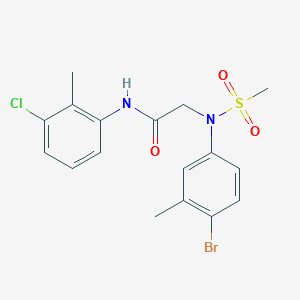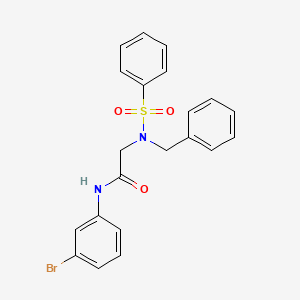![molecular formula C21H24N2O2 B5109920 4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, commonly known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a potent and selective agonist of the mu-opioid receptor, which is a key target for the development of analgesics and other drugs. In
Wirkmechanismus
MP-10 exerts its effects by binding to and activating the mu-opioid receptor, which is found in the brain and spinal cord. This activation leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, a neurotransmitter involved in reward and pleasure. MP-10 has been shown to have a higher binding affinity and greater selectivity for the mu-opioid receptor than other opioids, which may contribute to its improved efficacy and reduced side effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, MP-10 has been shown to have other biochemical and physiological effects. It has been found to decrease inflammation and oxidative stress, which may have implications for the treatment of conditions such as arthritis and neurodegenerative diseases. MP-10 has also been shown to have antidepressant and anxiolytic effects, suggesting that it may have potential as a treatment for mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for use in lab experiments. It is a highly potent and selective agonist of the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain and other physiological processes. Its synthesis method has been optimized for high yields and purity, making it suitable for large-scale production. However, there are also limitations to the use of MP-10 in lab experiments. Its effects are primarily mediated by the mu-opioid receptor, which may limit its usefulness for studying other receptors or pathways. Additionally, the use of any opioid agonist carries the risk of addiction and abuse, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on MP-10. One area of interest is the development of novel analgesics based on the structure of MP-10, which may have improved efficacy and reduced side effects compared to traditional opioids. Another area of interest is the exploration of MP-10's potential therapeutic applications beyond pain, such as in the treatment of mood disorders or neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of MP-10 and its mechanisms of action, which may lead to the development of new drugs and therapies.
Synthesemethoden
The synthesis of MP-10 involves several steps, starting with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-(4-methylpiperidin-1-yl)benzamide in the presence of a base such as triethylamine to produce MP-10. This synthesis method has been optimized to produce high yields of pure MP-10, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain. The mu-opioid receptor is involved in the modulation of pain perception, and drugs that target this receptor have been used for centuries to treat pain. MP-10 has shown promising results in preclinical studies as a potent analgesic, with greater efficacy and fewer side effects than traditional opioids such as morphine.
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-6-8-17(9-7-15)20(24)22-19-5-3-4-18(14-19)21(25)23-12-10-16(2)11-13-23/h3-9,14,16H,10-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYPIRSMVSFSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)


![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)

![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)
![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)

![3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5109926.png)
